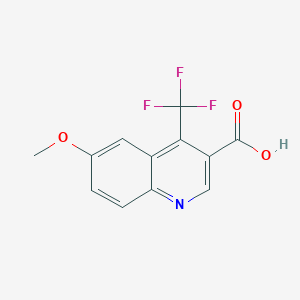

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

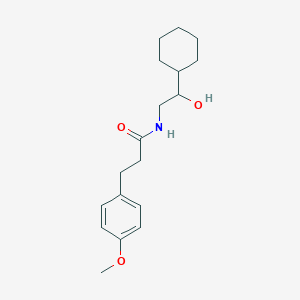

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is 1S/C12H8F3NO3/c1-19-6-2-3-9-7(4-6)10(12(13,14)15)8(5-16-9)11(17)18/h2-5H,1H3,(H,17,18) .Physical And Chemical Properties Analysis

The predicted melting point of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is 144.41° C . The predicted boiling point is approximately 386.4° C at 760 mmHg . The predicted density is approximately 1.5 g/cm^3 . The predicted refractive index is n 20D 1.56 .科学的研究の応用

Corrosion Inhibitors Quinoline derivatives, including 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, are extensively utilized as anticorrosive materials due to their capability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. These derivatives show significant effectiveness against metallic corrosion, attributed to their high electron density, which enables the effective adsorption and formation of complexes with metallic surfaces. The presence of polar substituents, such as methoxy groups, enhances their adsorption capabilities, making them valuable in protecting metals from corrosion (C. Verma, M. Quraishi, E. Ebenso, 2020).

Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, like 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, have shown potential as microbial inhibitors, affecting the metabolism and growth of microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids are studied for their antimicrobial properties, which could be beneficial in various applications, including food preservation and the development of antimicrobial agents. The inhibitory effects are mainly attributed to their impact on cell membrane integrity and internal pH of microbes (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).

Optoelectronic Materials Quinoline derivatives, including 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, are utilized in the development of optoelectronic materials due to their excellent π–π stacking ability and aromatic discotic systems. These materials find applications in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. Their unique molecular design enables the creation of novel nano and microstructures for advanced device applications (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).

Environmental Biodegradation Research into the environmental degradation of polyfluoroalkyl chemicals, to which 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid may be structurally related, has highlighted the challenges in assessing the environmental fate and impact of these substances. The degradation processes, including microbial degradation, play a crucial role in determining the persistence and accumulation of these chemicals in the environment. Understanding these processes is vital for risk assessment and management of potentially hazardous chemicals (Jinxia Liu, Sandra Mejia Avendaño, 2013).

Bioaccumulative Assessment The study of perfluoroalkyl acids, which share some structural similarities with 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, provides insight into the bioaccumulation potential of such compounds. While the specific bioaccumulation potential of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid would require direct study, the research on related perfluoroalkyl substances can offer a framework for understanding how structural characteristics influence environmental persistence and bioaccumulation (J. Conder, R. Hoke, W. de Wolf, M. H. Russell, R. Buck, 2008).

Safety and Hazards

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-6-2-3-9-7(4-6)10(12(13,14)15)8(5-16-9)11(17)18/h2-5H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMCYGPOOGBRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2918322.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide](/img/structure/B2918330.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)